BTK IN-1 Binding Mode Differentiation: Non-Covalent vs. Irreversible Covalent Inhibition
BTK IN-1 binds non-covalently and reversibly to BTK, in contrast to ibrutinib which requires irreversible covalent bond formation with cysteine 481 . This mechanistic distinction has direct pharmacological consequences: covalent BTK inhibitors including ibrutinib, acalabrutinib, and zanubrutinib are rendered ineffective by the C481S gatekeeper mutation, whereas BTK IN-1 retains inhibitory activity [1]. Vecabrutinib (SNS-062), the parent compound of BTK IN-1, exhibits a Kd of 0.3 nM for BTK, demonstrating that non-covalent binding can achieve high-affinity target engagement comparable to covalent inhibitors .
| Evidence Dimension | BTK binding mechanism and C481 dependence |
|---|---|
| Target Compound Data | Non-covalent, reversible binding; does not require C481 interaction |
| Comparator Or Baseline | Ibrutinib: Irreversible covalent binding to C481; acalabrutinib and zanubrutinib also require C481 |
| Quantified Difference | Covalent inhibitors show complete loss of binding to C481S mutant; BTK IN-1 retains activity (vecabrutinib Kd = 0.3 nM for WT BTK) |
| Conditions | Biochemical binding assay / structural analysis of BTK ATP-binding pocket |
Why This Matters
This mechanistic differentiation is the primary basis for procurement: BTK IN-1 is the appropriate tool for C481S resistance studies, whereas ibrutinib is not.
- [1] New Means and Challenges in the Targeting of BTK. QxMD, 2024. View Source
